6-(Chloromethyl)chroman
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Overview
Description
6-(Chloromethyl)chroman is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a chloromethyl group at the 6-position of the chroman ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)chroman typically involves the chloromethylation of chroman derivatives. One common method is the reaction of chroman with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl carbocation intermediate, which subsequently reacts with the chroman ring to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)chroman undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The chroman ring can be oxidized to form chromanone derivatives.
Reduction: The compound can be reduced to form dihydrochroman derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted chroman derivatives with various functional groups.
Oxidation: Chromanone derivatives.
Reduction: Dihydrochroman derivatives.
Scientific Research Applications
6-(Chloromethyl)chroman has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)chroman is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of diverse chemical entities with potential biological activities.
Comparison with Similar Compounds
Chroman: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chromone: Contains a carbonyl group at the 4-position, leading to different chemical properties and reactivity.
Chromenol: Contains a hydroxyl group, imparting different biological activities.
Uniqueness of 6-(Chloromethyl)chroman: The presence of the chloromethyl group at the 6-position makes this compound uniquely reactive, allowing it to participate in a wide range of chemical reactions. This reactivity is not observed in other chroman derivatives, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
6-(chloromethyl)-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSXBPREDQHYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCl)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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